![molecular formula C13H12ClF3N4O2 B2809471 2-Chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide CAS No. 1421516-81-5](/img/structure/B2809471.png)
2-Chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzamide moiety is a common structural component in many pharmaceutical drugs due to its ability to interact with various biological targets . The compound also contains a trifluoromethyl group and a triazole ring, both of which are common in medicinal chemistry and can contribute to the compound’s biological activity .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .Scientific Research Applications
- Future Prospects : Ongoing research may uncover novel applications for TFMP derivatives in crop protection .
- Example : 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against HIV-1 and HIV-2 strains .
- Intermediate : 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid serves as an intermediate in the synthesis of potent antagonists against P2X7 receptors .
Agrochemicals and Crop Protection
Pharmaceuticals and Veterinary Products
Anti-Inflammatory Activity
Anti-HIV Activity
Synthesis of Benzamide Scaffolds
Functional Materials Research
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with similar structures, such as indole derivatives, have been reported to possess diverse biological activities, indicating that they can induce a variety of molecular and cellular effects .
Safety and Hazards
Future Directions
Future research could focus on exploring the biological activity of this compound and related derivatives. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a drug if it shows promising activity .
properties
IUPAC Name |
2-chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2/c1-20-11(13(15,16)17)19-21(12(20)23)7-6-18-10(22)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUDNMLPXQEKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide |
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